molecular formula C13H17NO6S B8397073 N-acetyl-beta-(4-methoxyphenylsulfonyl)-D,L-alanine methyl ester

N-acetyl-beta-(4-methoxyphenylsulfonyl)-D,L-alanine methyl ester

Cat. No. B8397073
M. Wt: 315.34 g/mol
InChI Key: RBKBKPBIJNSWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013649

Procedure details

Part A: To a stirred degassed (N2) solution of (20 g, 139 mmol) of N-acetyl-dehydroalanine methyl ester in 400 mL of methanol was added (19.5 g, 139 mmol) of 4-methoxythiophenol followed by 14.0 g, 140 mmol) of triethylamine and the resulting solution stirred for 2 hours. The resulting N-acetyl-β-(4-methoxythio-phenyl)-D,L-alanine methyl ester was oxidized in situ by the addition of 800 mL of methanol, 160 mL of water followed by (250 g, 417 mmol) of OXONE®. The suspension was stirred for 3 hours and then filtered through a fritted glass buchner funnel. The filtrate was concentrated by rotary evaporation and the concentrated material was partitioned between ethyl acetate and sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated to a white solid which was triturated with cold ethyl acetate and filtered to yield 28.5 g of N-acetyl-β-(4-methoxyphenylsulfonyl)-D,L-alanine methyl ester.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
N-acetyl-β-(4-methoxythio-phenyl)-D,L-alanine methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5](=[O:12])[C:6](=[CH2:11])[NH:7][C:8](=[O:10])[CH3:9].[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18](S)=[CH:17][CH:16]=1.COC(=O)C(CC1C=CC(SOC)=CC=1)NC(=O)C.O[O:42][S:43]([O-:45])=O.[K+]>CO.O.C(N(CC)CC)C>[CH3:3][O:4][C:5](=[O:12])[CH:6]([CH2:11][S:43]([C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)(=[O:45])=[O:42])[NH:7][C:8](=[O:10])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
20 g
Type
reactant
Smiles
COC(C(NC(C)=O)=C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Step Three
Name
N-acetyl-β-(4-methoxythio-phenyl)-D,L-alanine methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(NC(C)=O)CC1=CC=C(C=C1)SOC)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through a fritted glass buchner funnel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the concentrated material was partitioned between ethyl acetate and sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with cold ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(NC(C)=O)CS(=O)(=O)C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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